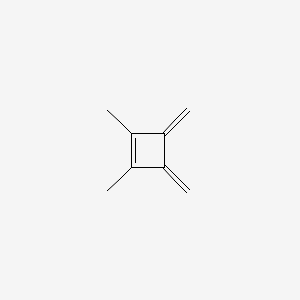
Cyclobutene, dimethylbis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutene, dimethylbis(methylene)- typically involves the thermal conversion of diallenes in the crystalline state. This method was developed to improve the stability of the compound by introducing aromatic substituents on the exocyclic methylenes and electron-withdrawing groups into the cyclobutene skeleton .
Industrial Production Methods
advancements in synthetic chemistry have enabled the production of this compound in high yields through efficient template-free synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutene, dimethylbis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene oxides.
Reduction: Reduction reactions can convert cyclobutene derivatives into more stable compounds.
Substitution: Substitution reactions involving halogens or other functional groups can modify the properties of the compound
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutene, dimethylbis(methylene)- include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine
Major Products Formed
The major products formed from these reactions include cyclobutene oxides, reduced cyclobutene derivatives, and halogenated cyclobutene compounds .
Aplicaciones Científicas De Investigación
Cyclobutene, dimethylbis(methylene)- has several scientific research applications, including:
Materials Science: Employed in the development of nanoscopic macrocycles with unusual magnetic, optical, and electronic properties.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its strained ring system and ability to undergo strain-release transformations.
Mecanismo De Acción
The mechanism of action of cyclobutene, dimethylbis(methylene)- involves the release of strain energy from its highly strained ring system. This strain-release mechanism allows the compound to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific functional groups and substituents present on the cyclobutene ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cyclobutene, dimethylbis(methylene)- include:
Cyclobutane: A less strained four-membered ring compound.
Bicyclobutanes: Highly strained bicyclic compounds with unique reactivity.
Cyclobutenes: Compounds with similar ring structures but different substituents.
Uniqueness
Cyclobutene, dimethylbis(methylene)- is unique due to its highly strained ring system and the presence of two methylene groups, which provide distinct reactivity and stability compared to other cyclobutene derivatives. This uniqueness makes it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
25467-12-3 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,4-dimethylidenecyclobutene |
InChI |
InChI=1S/C8H10/c1-5-6(2)8(4)7(5)3/h1-2H2,3-4H3 |
Clave InChI |
SGBBSINDWMTKGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C)C1=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
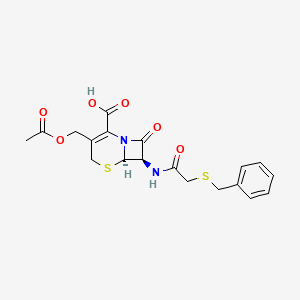

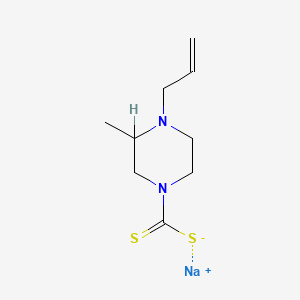
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

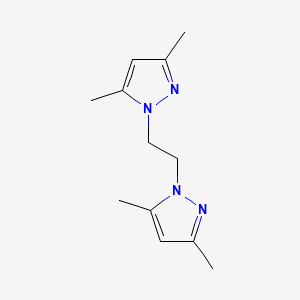
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

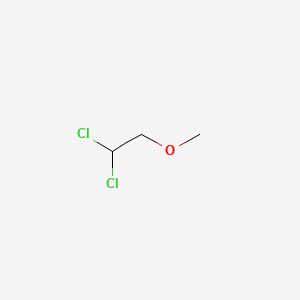
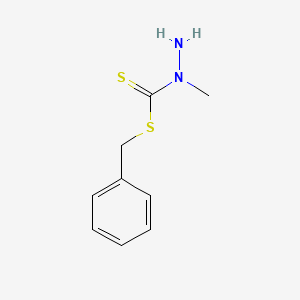
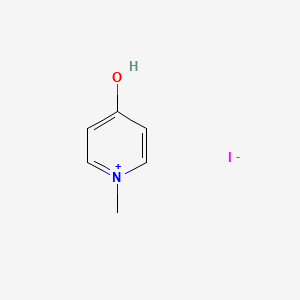
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

